molecular formula C19H24FN5O3S B2648148 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034284-99-4

4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2648148
CAS No.: 2034284-99-4
M. Wt: 421.49
InChI Key: NUVRYPGMNXNYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This benzamide derivative is structurally characterized by a dimethylsulfamoyl group and a fluoropyrimidine-substituted piperidine moiety, features commonly associated with targeted therapeutic agents. Compounds with similar N-(piperidin-4-yl)benzamide scaffolds have been identified as potent activators of the hypoxia-inducible factor 1 (HIF-1) pathway, a critical signaling axis in tumor biology . Research on analogous structures indicates potential as apoptosis promoters in cancer cells by upregulating key proteins like cleaved caspase-3 and p21 . The inclusion of a 5-fluoropyrimidine group, a known pharmacophore in antimetabolite therapies, suggests potential for investigating novel mechanisms of action that could complement existing chemotherapeutic strategies. Furthermore, the structural motif of a piperidine ring linked to a benzamide is a feature present in compounds developed for targeting serotonin receptors (5-HTR1), which are emerging as novel targets in cancer treatment, particularly for breast cancer and other malignancies . This reagent is provided exclusively for research purposes to facilitate the exploration of new oncological pathways and the development of potential anti-cancer agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S/c1-24(2)29(27,28)17-5-3-15(4-6-17)18(26)21-11-14-7-9-25(10-8-14)19-22-12-16(20)13-23-19/h3-6,12-14H,7-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVRYPGMNXNYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the alkylation of a piperidine derivative with a fluoropyrimidine compound under basic conditions.

  • Benzamide Formation: : The benzamide core is introduced by reacting the piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine. This step forms the amide bond.

  • Dimethylsulfamoyl Group Addition: : The final step involves the introduction of the dimethylsulfamoyl group. This is typically achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluoropyrimidine ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Various substituted fluoropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Substituents

The compound shares structural motifs with several analogs (Table 1):

Table 1. Key Structural and Functional Comparisons

Compound Name (Source) Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Benzamide 5-Fluoropyrimidin-2-yl, dimethylsulfamoyl, piperidinylmethyl ~406.48 Assumed kinase inhibitor
2,6-Dichloro-N-(pyridin-4-yl)benzamide (1) Benzamide Piperidin-4-yl, pyrimidin-4-ylamino, hydroxypropan-2-ylamino 447.1 EGFR inhibitor
Example 53 () Benzenesulfonamide Pyrazolo[3,4-d]pyrimidinyl, 5-fluoro-3-fluorophenyl, chromen-4-one 589.1 Not specified (anticancer lead)
N-(2-isopropoxyphenyl)benzamide (36) Benzamide Piperidin-4-yl, isopropoxy ~352.4 Chemokine synthesis intermediate
N-[4-(4-Fluorophenyl)pyrimidinyl]methanesulfonamide () Methanesulfonamide 4-Fluorophenyl, hydroxymethyl, isopropyl Not reported Crystallized pyrimidine derivative
Key Observations:

Benzamide vs. Sulfonamide Cores : The target compound’s benzamide core is shared with EGFR inhibitors (e.g., ’s compound 2), while sulfonamide-based analogs (e.g., ) often exhibit distinct solubility profiles and target affinities .

Fluoropyrimidine Moieties : The 5-fluoropyrimidin-2-yl group in the target compound mirrors substituents in kinase inhibitors, where fluorine enhances electronegativity and binding pocket interactions .

Piperidine Linkers : The piperidin-4-ylmethyl group in the target compound is structurally analogous to intermediates in chemokine synthesis (), suggesting versatility in scaffold design .

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H22FN5O2SC_{17}H_{22}FN_5O_2S and a molecular weight of 373.45 g/mol. The structure features a benzamide core modified with a dimethylsulfamoyl group and a piperidine moiety substituted with a fluoropyrimidine.

Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on key enzymes involved in cancer progression. The presence of the fluoropyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the piperidine ring may enhance bioavailability and receptor binding.

Inhibition of Tyrosinase

A related study on compounds containing piperazine derivatives demonstrated their ability to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. For instance, derivatives showed IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, indicating potent inhibition without cytotoxic effects on B16F10 melanoma cells . This suggests that our compound may exhibit similar properties, potentially acting as a competitive inhibitor in related enzymatic pathways.

Biological Activity Data

Biological Activity IC50 (μM) Reference
Tyrosinase Inhibition0.18
Antiproliferative EffectTBDTBD

Case Studies

  • Anticancer Activity : A study focusing on compounds with similar structures revealed that they could significantly inhibit cell proliferation in various cancer cell lines. For example, compounds targeting ALK and EGFR pathways showed promising results in preclinical trials . It is hypothesized that this compound may exhibit comparable anticancer properties due to its structural analogies.
  • Enzymatic Inhibition : In kinetic studies involving enzyme assays, compounds with similar configurations were shown to act as competitive inhibitors against specific targets like tyrosinase. This was evidenced by changes in Michaelis-Menten kinetics when tested against increasing substrate concentrations .

Research Findings

Recent investigations into similar compounds have highlighted their potential as dual inhibitors for both ALK and EGFR pathways, which are critical in various cancers. The incorporation of dimethylsulfamoyl groups has been shown to enhance binding affinities and selectivity towards these targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.